![molecular formula C14H22N2O B2550335 N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine CAS No. 2199132-45-9](/img/structure/B2550335.png)
N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine is a chemical compound with a unique structure that combines a cyclohexane ring with a pyridine moiety. This compound is known for its versatile properties and is used in various scientific research fields, including organic synthesis, medicinal chemistry, and drug development.
Mechanism of Action
Target of Action
The primary targets of N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine Related compounds have been shown to interact with various targets, such as inducible no synthase .
Mode of Action
The specific mode of action of This compound It’s worth noting that related compounds have been used as catalysts for the synthesis of indoles and 1h-tetrazoles .
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds have been involved in the synthesis of indoles and 1h-tetrazoles , which suggests that this compound may also influence similar biochemical pathways.
Pharmacokinetics
The ADME properties of This compound Related compounds have been shown to have high thermal stability , which could potentially impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of This compound Related compounds have been used as catalysts for the synthesis of indoles and 1h-tetrazoles , suggesting that this compound may have similar effects.
Action Environment
The environmental factors influencing the action, efficacy, and stability of This compound Related compounds have been shown to have high thermal stability , suggesting that temperature could be an important environmental factor for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine typically involves the reaction of 4-methylpyridin-2-ol with N,N-dimethylcyclohexan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, including acylation, alkylation, and etherification.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of agrochemicals, dyes, and fragrances
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpyridin-4-amine: A structurally similar compound with a pyridine ring and dimethylamine group.
4-dimethylaminopyridine: Another related compound used as a catalyst in organic synthesis.
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with similar functional groups but different structural arrangement .
Uniqueness
N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine stands out due to its unique combination of a cyclohexane ring and a pyridine moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-4-(4-methylpyridin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-9-15-14(10-11)17-13-6-4-12(5-7-13)16(2)3/h8-10,12-13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMGPWYMQWFYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCC(CC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
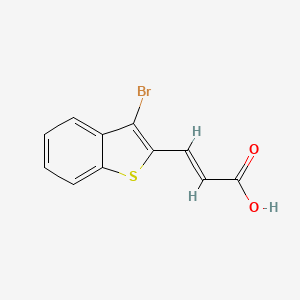
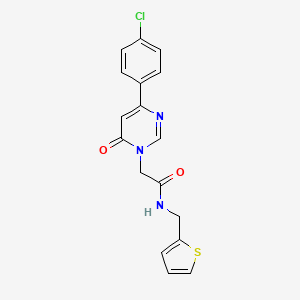

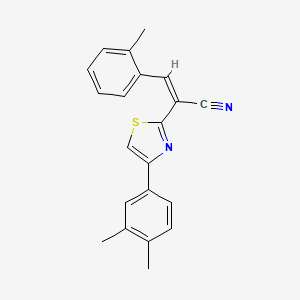
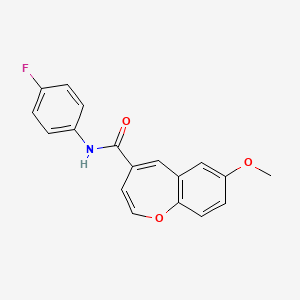

![3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B2550266.png)
![Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2550267.png)

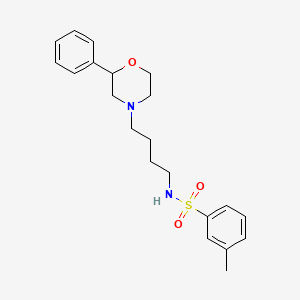
![2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2550270.png)

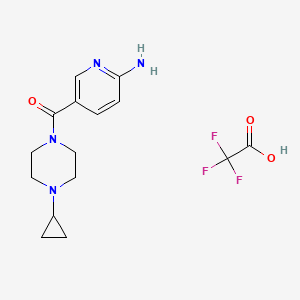
![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2550275.png)
